“1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde” is a chemical compound with the CAS Number: 499770-67-1. It has a molecular weight of 161.16 and its IUPAC name is 1-methyl-1H-1,2,3-benzotriazole-5-carbaldehyde . It is a solid substance stored in an inert atmosphere at 2-8°C .
The InChI code for “1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde” is 1S/C8H7N3O/c1-11-8-3-2-6(5-12)4-7(8)9-10-11/h2-5H,1H3 . This indicates the molecular structure of the compound.
“1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde” is a solid substance stored in an inert atmosphere at 2-8°C .
1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde is a heterocyclic organic compound characterized by a unique structural motif that combines a triazole ring with an aldehyde functional group. Its molecular formula is C₈H₇N₃O, and it has a molecular weight of 161.16 g/mol. The compound features a benzo[d][1,2,3]triazole ring system, which consists of a fused bicyclic structure containing three nitrogen atoms. This specific arrangement imparts notable reactivity and potential applications in various scientific fields, particularly in medicinal chemistry and material science .
Methods
The synthesis of 1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde typically involves multi-step synthetic routes. Common methods include:
Technical Details
The synthesis requires careful optimization to achieve high yields and purity levels. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed for characterization after synthesis.
The molecular structure of 1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde is characterized by:
1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde undergoes several types of chemical reactions:
The mechanism of action for 1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde is primarily linked to its interactions with biological targets:
The applications of 1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde are diverse and include:
Benzotriazole (1H-benzo[d][1,2,3]triazole, BT) represents a privileged scaffold in heterocyclic chemistry due to its exceptional versatility in drug discovery and materials science. This fused aromatic system contains three nitrogen atoms, enabling diverse non-covalent interactions with biological targets. Benzotriazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and antitumor effects. For example, BT-based oxazolidinone derivatives demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci, with minimum inhibitory concentrations (MIC) as low as 0.125 µg/ml – rivaling established antibiotics like linezolid [4].
The structural adaptability of benzotriazoles allows them to serve as bioisosteric replacements for other nitrogen-containing heterocycles (e.g., imidazoles or purines), optimizing pharmacokinetic properties while retaining biological activity. Molecular hybridization strategies incorporating BT have yielded compounds targeting SARS-CoV-2, tuberculosis, and malaria parasites. BT-acrylonitrile derivatives specifically inhibit tubulin polymerization (a key mechanism in anticancer therapy), highlighting the scaffold's relevance in modern drug design [4] [2]. The electron-rich BT system also functions in materials applications, including polymer photostabilizers, corrosion inhibitors, and fluorescent dyes, leveraging its photophysical properties and coordination chemistry [5].
Table 1: Therapeutic Applications of Benzotriazole Derivatives
Therapeutic Area | Compound Class | Key Activities |
---|---|---|
Antimicrobials | Oxazolidinone-BT hybrids | MIC: 0.125 µg/ml vs. Gram-positive bacteria |
Antivirals | BT-fused quinolones | Activity against SARS-CoV-2 enzymes |
Anticancer Agents | BT-acrylonitriles | Tubulin inhibition; antiproliferative effects |
Antiparasitics | N-acylbenzotriazoles | Anti-protozoal activity (e.g., malaria) |
1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde (CAS# 499770-67-1) is a structurally refined benzotriazole derivative where a formyl group (-CHO) at the 5-position and a methyl group (-CH₃) at the 1-position enhance its utility as a synthetic building block. Its molecular formula is C₈H₇N₃O (MW: 161.16 g/mol), with a density of 1.3±0.1 g/cm³, melting point of 159°C, and boiling point of 354.1±15.0°C [3]. The formyl group provides a reactive handle for nucleophilic additions, condensations, and cyclization reactions, enabling the construction of complex heterocyclic architectures. Meanwhile, the N-methylation prevents undesired tautomerism, simplifying reaction outcomes.
This carbaldehyde serves as a multifunctional linchpin in organic synthesis:
Table 2: Key Physicochemical Properties of 1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde
Property | Value | Conditions |
---|---|---|
Molecular Formula | C₈H₇N₃O | - |
Molecular Weight | 161.16 g/mol | - |
Melting Point | 159°C | - |
Boiling Point | 354.1±15.0°C | 760 mmHg |
Density | 1.3±0.1 g/cm³ | - |
Flash Point | 168.0±20.4°C | - |
LogP | 0.48 | - |
Refractive Index | 1.668 | - |
The investigation of benzotriazole carbaldehydes commenced in earnest during the late 20th century, catalyzed by Katritzky's pioneering work on N-acylbenzotriazoles as versatile acylating agents in the 1990s [4]. His "acylbenzotriazole methodology" demonstrated that BT-based carbonyl derivatives (including carbaldehydes) could efficiently acylate amines, alcohols, and carbon nucleophiles under mild conditions. This established benzotriazole as a synthetic auxiliary for peptide coupling and heterocycle formation. The identification of 1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde (CAS: 499770-67-1) in the early 2000s marked a strategic shift toward N1-substituted derivatives to suppress side reactions and improve solubility [3] [8].
Key developmental milestones include:
Table 3: Historical Timeline of Key Advances in Benzotriazole Carbaldehyde Chemistry
Period | Development | Impact |
---|---|---|
1990–2000 | Katritzky's acylbenzotriazole methodology | Enabled efficient C–N and C–O bond formations |
2003 | First commercial synthesis of 1-methyl BT-5-carbaldehyde | Provided key building block for drug discovery |
2005–2010 | Oxazolidinone-BT hybrids for antibiotic resistance | Addressed MRSA/VRE infections |
2012–2020 | BT-acrylonitrile derivatives as tubulin inhibitors | Advanced anticancer drug design |
2020–Present | SARS-CoV-2 protease inhibitors incorporating BT | Contributed to pandemic-related research |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3